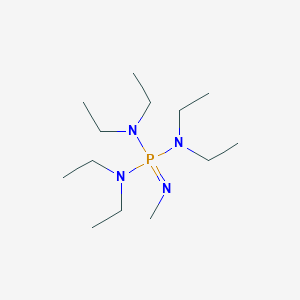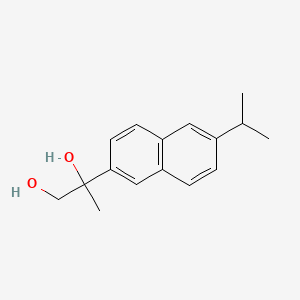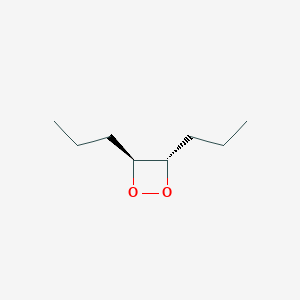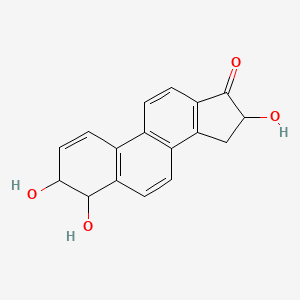
Phosphorimidic triamide, N,N,N',N',N'',N''-hexaethyl-N'''-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is a chemical compound with the molecular formula C12H31N4P. It is a member of the phosphoramide family, which are known for their diverse applications in various fields including pharmaceuticals, organic dyes, and flame retardants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- typically involves the reaction of phosphorus trichloride with diethylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxide derivatives, while reduction can produce phosphorimidic amines .
Wissenschaftliche Forschungsanwendungen
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, organic dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylphosphoramide (HMPA): A widely used phosphoramide with similar chemical properties but different applications.
Phosphoric tris(dimethylamide): Another phosphoramide with distinct reactivity and uses.
Uniqueness
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
80166-25-2 |
|---|---|
Molekularformel |
C13H33N4P |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
N-[bis(diethylamino)-methylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H33N4P/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h8-13H2,1-7H3 |
InChI-Schlüssel |
RRPIPADLFZJUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=NC)(N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)






